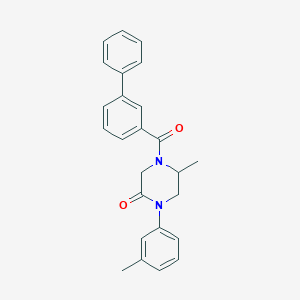

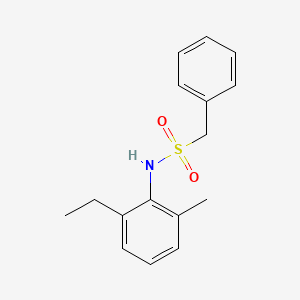

![molecular formula C17H14ClN3OS B5589188 3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves a multi-step process starting from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. This precursor undergoes various condensation, cyclization, and functionalization reactions to yield a wide array of derivatives with different substituents, including the specific 3-chlorobenzylidene moiety (Ashalatha et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically conducted using techniques like X-ray crystallography, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms, molecular conformations, and electronic structures, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, density functional theory (DFT) and crystal structure determination have been employed to explore the geometric and electronic features of related benzothieno pyrimidinone derivatives (Huang et al., 2020).

Chemical Reactions and Properties

Benzothieno pyrimidinone derivatives participate in various chemical reactions, including alkylation, acylation, and condensation, which modify their chemical properties. These reactions are pivotal for the synthesis of novel derivatives with enhanced or specific biological activities. For instance, the introduction of a 3-chlorobenzylidene moiety can be achieved through a condensation reaction involving the corresponding aldehyde and the amino group of the benzothieno pyrimidinone core (Elmuradov et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound 3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored in various scientific studies for their synthesis methods and potential biological activities. Ashalatha et al. (2007) synthesized derivatives from this compound and screened them for anti-inflammatory, central nervous system (CNS) depressant, and antimicrobial activities. Some of these compounds exhibited promising biological activities, highlighting their potential therapeutic applications (Ashalatha, Narayana, Raj, & Kumari, 2007).

Antimicrobial and Antitumor Properties

Soliman et al. (2009) synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including structures similar to the specified compound, and tested their antimicrobial efficacy. Certain derivatives showed significant activity against Candida albicans and Staphylococcus aureus, indicating their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009). Another study by Insuasty et al. (2013) focused on the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones through microwave-assisted reactions, resulting in compounds with potential antitumor activities. One compound, in particular, showed remarkable activity against a broad range of cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Anti-inflammatory and Analgesic Activities

Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, structurally related to the compound , and evaluated their anti-inflammatory activities. Some of these compounds showed moderate anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Discovery of Apoptosis-Inducing Agents

Gad et al. (2020) conducted a study focusing on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for discovering new apoptosis-inducing agents against breast cancer. The study highlighted the potential of these compounds in cancer treatment, with some showing significant reductions in tumor mass in vivo (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Propiedades

IUPAC Name |

3-[(E)-(3-chlorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-12-5-3-4-11(8-12)9-20-21-10-19-16-15(17(21)22)13-6-1-2-7-14(13)23-16/h3-5,8-10H,1-2,6-7H2/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVVVWWDAZCW-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(E)-(3-chlorophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

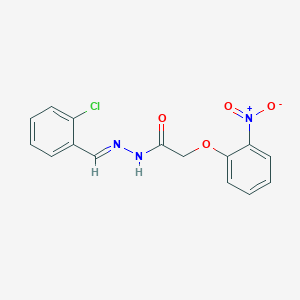

![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)

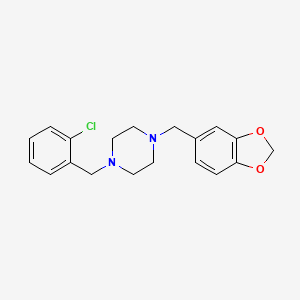

![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)

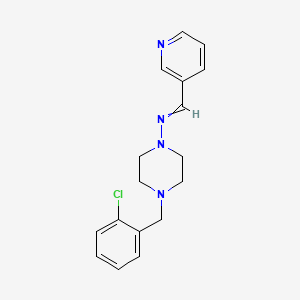

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)